molecular formula C10H12O3 B1337899 1,3-Benzodioxole-5-propanol CAS No. 7031-03-0

1,3-Benzodioxole-5-propanol

Cat. No. B1337899
CAS RN: 7031-03-0
M. Wt: 180.2 g/mol
InChI Key: JEPIXLMGIICUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-5-propanol is a compound that has been studied for its potential use as a fragrance ingredient. It belongs to a group of fragrance ingredients known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid. This compound, in particular, has been reviewed for its toxicological and dermatological safety when used in fragrances .

Synthesis Analysis

The synthesis of 1,3-Benzodioxole derivatives can be achieved through various methods. For instance, organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one can be prepared in high yield by reacting 1-hydroxybenziodoxoles with sulfonic acids or Me3SiOTf, resulting in stable microcrystalline solids . Additionally, eco-sustainable synthesis methods have been developed for 2-phenyl 1,3-benzodioxole derivatives, utilizing one-pot, microwave-assisted techniques that are both green and efficient .

Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole derivatives has been characterized using various spectroscopic techniques. For example, a new symmetrically trisubstituted benzene derivative with propiolic acid side arms has been synthesized and studied using 1H and 13C NMR as well as FTIR measurements . Furthermore, the molecular structure of 1,3-benzodioxole has been investigated through NMR in nematic solvents, revealing that the molecule is not planar but rather exhibits a puckering angle of about 15.5° .

Chemical Reactions Analysis

1,3-Benzodioxole derivatives can undergo a range of chemical reactions. Phosphoranyl-derived benziodoxoles, for instance, have been prepared and shown to exhibit unusual ligand exchange reactions with strong acids, where a carbon ligand is substituted with an oxygen ligand . Additionally, the reactivity of organosulfonyloxy derivatives with alkynyltrimethylsilanes has been explored, leading to the formation of various products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical properties of 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate have been summarized, although specific details are not provided in the abstract . The supramolecular structures of certain 1,3-benzodioxole derivatives have been compared, revealing features such as intramolecular hydrogen bonding and pi-pi stacking, which can influence the physical properties of these compounds . Additionally, the antitumor activity of a series of 1,3-benzodioxoles has been evaluated, with some derivatives showing significant growth inhibitory activity on human tumor cell lines .

Scientific Research Applications

Synthetic Methods and Chemical Properties Research on 1,3-Benzodioxole-5-propanol includes studies on its synthesis and chemical properties. For instance, an efficient synthetic procedure for a diverse library of 1,3-benzodioxoles was developed using controlled microwave heating, showcasing a method applicable to large-scale production. This approach highlights the compound's relevance in synthetic chemistry, providing a foundation for further exploration of its applications (Pingali & Jursic, 2011).

Biological Activities and Pharmacological Potential The biological evaluation of 1,3-Benzodioxole derivatives has shown promise in medicinal chemistry. Studies have investigated these compounds for their anticancer, antibacterial, and DNA binding potential, identifying specific derivatives with significant activity. For example, certain derivatives have demonstrated greater anticancer and antibacterial potency than standard reference compounds, underscoring their potential as novel therapeutic agents (Gupta et al., 2016).

Material Science and Photocatalysis In material science, 1,3-Benzodioxole derivatives have been explored for their photocatalytic applications. A study on the photocatalyzed activation of methylene hydrogen atoms presents a mild and general method for synthesizing 2-substituted-1,3-benzodioxoles, offering a pathway to potentially bioactive compounds and demonstrating the versatility of these derivatives in photocatalysis (Ravelli, Albini, & Fagnoni, 2011).

Drug Synthesis and Enantioselective Acylation The compound also plays a role in the synthesis of pharmaceuticals, as illustrated by the enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol, a key intermediate in the synthesis of the antiepileptic drug candidate, talampanel. This research highlights the compound's application in the development of novel drugs, showcasing its importance in pharmaceutical synthesis (Easwar & Argade, 2003).

Safety And Hazards

The safety data sheet for 1,3-Benzodioxole-5-propanol suggests that it is flammable and harmful if swallowed or inhaled. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment. In case of skin contact, immediate medical attention is required .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6,11H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPIXLMGIICUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220585
Record name 1,3-Benzodioxole-5-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-5-propanol

CAS RN

7031-03-0
Record name 1,3-Benzodioxole-5-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007031030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole-5-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-dioxaindan-5-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (1M in THF, 30 mL, 30 mmol) was added slowly to a solution of 3-benzo[1,3]dioxol-5-yl-propionic acid (5.83 g, 30 mmol) in THF (60 mL) at 0° C. The reaction was warmed to room temperature and was stirred for 2 h. The solution was added in portions to a mixture of ice (200 g) and concentrated HCl (2 mL). The product was extracted into EtOAc. The organic solution was dried over MgSO4, filtered, and concentrated. Purification by flash chromatography (hexanes:EtOAc 6:4) provided the title alcohol (4.51 g). 1H NMR (400 MHz, CDCl3) δ 6.73-6.62 (m, 3H), 5.91 (s, 2H), 3.66 (t, 2H), 2.63 (t, 2H), 1.84 (m, 2H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(3,4-methylenedioxyphenyl)propionic acid (1.0 g, 5.2 mmoles) in ether (100 ml) at 0° C. was added borane tetrahydrofuran (1.0 M, 6.2 ml, 6.2 mmoles). The cooling bath was removed and 15 minutes later methanol (5 ml) was slowly added. One hour later the reaction was washed with H2O (200 ml), and then the organic layer was dried (MgSO4), filtered and concentrated to collect 0.91 g (98%) of the title compound as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 3-(3,4-methylenedioxyphenyl)propionic acid (1.0 g, 5.2 mmoles) in ether (100 ml) at 0° C. was added borane-tetrahydrofuran (1.0 M, 6.2 ml, 6.2 mmoles). The cooling bath was removed and 15 minutes later methanol (5 ml) was slowly added. One hour later the reaction was washed with H2O (200 ml), and then the organic layer was dried (MgSO4), filtered and concentrated to collect 0.91 g (98%) of the title compound as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-5-propanol
Reactant of Route 2
1,3-Benzodioxole-5-propanol
Reactant of Route 3
1,3-Benzodioxole-5-propanol
Reactant of Route 4
1,3-Benzodioxole-5-propanol
Reactant of Route 5
Reactant of Route 5
1,3-Benzodioxole-5-propanol
Reactant of Route 6
Reactant of Route 6
1,3-Benzodioxole-5-propanol

Citations

For This Compound
27
Citations
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2012 - Elsevier
A toxicologic and dermatologic review of 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate when used as a fragrance ingredient is presented. 1,3-Benzodioxole-5-propanol, α-methyl-, …
Number of citations: 2 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2 Page 1 Contents lists available at ScienceDirect Food and …
AM Api, D Belsito, D Botelho, M Bruze, GA Burton Jr… - 2018 - publica.fraunhofer.de
Number of citations: 0 publica.fraunhofer.de
VS Wilms, H Bauer, C Tonhauser… - …, 2013 - ACS Publications
Bifunctional CA-PEG (catechol-poly(ethylene glycol)) and multifunctional CA-PEG-PGA/PEVGE (poly(glycidyl amine)/poly(ethylene glycol vinyl glycidyl ether)) ligands for the …
Number of citations: 46 pubs.acs.org
WT Müller, H Frey - openscience.ub.uni-mainz.de
Bifunctional CA-PEG and multifunctional CA-PEG-PGA/PEVGE ligands for the functionalization and solubilization of nanoparticles were synthesized. Tunable polymers with …
Number of citations: 2 openscience.ub.uni-mainz.de
SJ ZHANG - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
Objective To study the chemical constituents from the leaf of Syringa oblata. Methods The compounds was isolated by silica gel column chromatography and HPLC, and their structure …
Number of citations: 7 pesquisa.bvsalud.org
K Niederer, C Schüll, D Leibig, T Johann… - Macromolecules, 2016 - ACS Publications
A protected catechol-containing epoxide monomer, catechol acetonide glycidyl ether (CAGE), is introduced. CAGE is conveniently obtained in three steps and enables the incorporation …
Number of citations: 53 pubs.acs.org
V Ponnuchamy, J Sandak, A Sandak - Processes, 2021 - mdpi.com
Gasification with supercritical water is an efficient process that can be used for the valorization of biomass. Lignin is the second most abundant biopolymer in biomass and its conversion …
Number of citations: 9 www.mdpi.com
JM Grisar, GP Claxton, TM Bare, RC Dage… - Journal of Medicinal …, 1981 - ACS Publications
Analogues of medroxalol (1) were prepared in which the carboxamide function, the phenolic hydroxy group, and the aralkylamine side chain were modified. N-Alkyl-substituted amide …
Number of citations: 21 pubs.acs.org
TD Cuong, TM Hung, MK Na, JC Kim, D Lee… - Bioorganic & medicinal …, 2011 - Elsevier
Three new phenolics: ((7S)-8′-(benzo[3′,4′]dioxol-1′-yl)-7-hydroxypropyl)benzene-2,4-diol (1), ((7S)-8′-(4′-hydroxy-3′-methoxyphenyl)-7-hydroxypropyl)benzene-2,4-diol (2) …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.